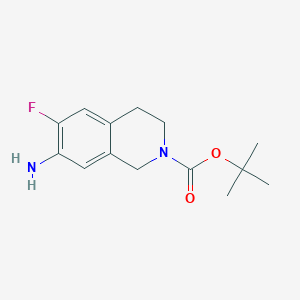
Iron(3+);bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(3+);bromide, also known as ferric bromide, is a chemical compound with the formula FeBr₃. This compound is part of the iron halides family and is characterized by its reddish-brown color in solid form. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is soluble in water, ethanol, and acetone .
準備方法
Synthetic Routes and Reaction Conditions: Iron(3+);bromide is typically synthesized through the direct reaction between iron and bromine. This highly exothermic reaction can be represented by the equation: [ 2 \text{Fe} + 3 \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] The product is then purified through sublimation, a process where the compound transitions from a solid to a gas without passing through a liquid phase .
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting ferrous bromide with bromine at elevated temperatures (170-200°C): [ 2 \text{FeBr}_2 + \text{Br}_2 \rightarrow 2 \text{FeBr}_3 ] Additionally, it can be prepared by double decomposition reactions between a ferric salt and an alkali metal bromide in aqueous solution, followed by evaporation and crystallization .
化学反応の分析
Types of Reactions: Iron(3+);bromide primarily undergoes substitution reactions, particularly in organic chemistry where it acts as a Lewis acid catalyst. It is commonly used in the bromination of aromatic compounds .
Common Reagents and Conditions:
Bromination: this compound is used with bromine to brominate aromatic compounds.
Oxidation: It can act as an oxidizing agent, converting alcohols to ketones.
Major Products:
Brominated Aromatics: When used in bromination reactions, it produces brominated aromatic compounds.
Ketones: In oxidation reactions, it converts alcohols to ketones.
科学的研究の応用
Iron(3+);bromide has a wide range of applications in scientific research:
Biology and Medicine:
作用機序
Iron(3+);bromide exerts its effects primarily through its role as a Lewis acid. In bromination reactions, it facilitates the formation of bromonium ions, which then react with aromatic compounds to form brominated products. The compound lowers the activation energy required for these reactions, making them more efficient .
類似化合物との比較
Iron(3+);chloride (FeCl₃): Similar to iron(3+);bromide but with chlorine instead of bromine.
Iron(2+);bromide (FeBr₂): The lower bromide of iron, which is less oxidizing compared to this compound.
Uniqueness: this compound is unique in its specific applications as a brominating agent and its role in catalyzing organic reactions. Its hygroscopic nature and solubility in various solvents also distinguish it from other iron halides .
特性
分子式 |
BrFe+2 |
|---|---|
分子量 |
135.75 g/mol |
IUPAC名 |
iron(3+);bromide |
InChI |
InChI=1S/BrH.Fe/h1H;/q;+3/p-1 |
InChIキー |
MPFFLKYHJGNJDT-UHFFFAOYSA-M |
正規SMILES |
[Fe+3].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


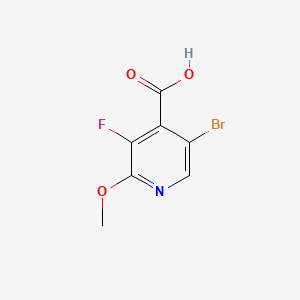
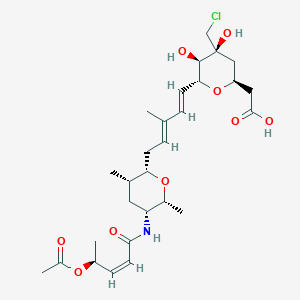
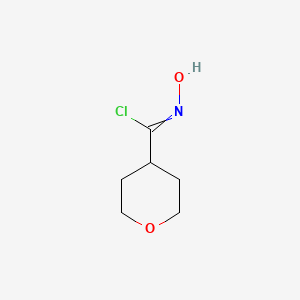
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
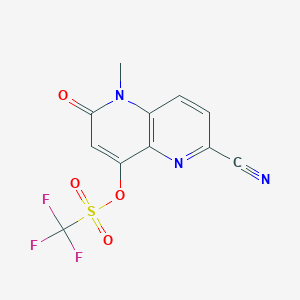
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
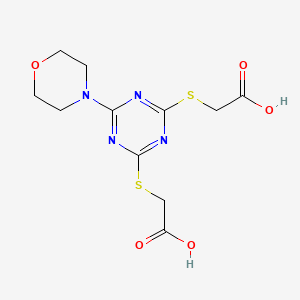
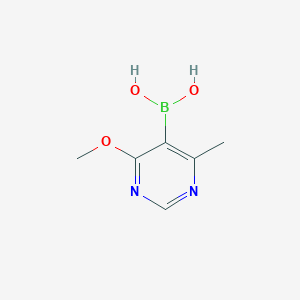
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
